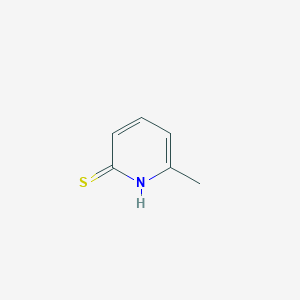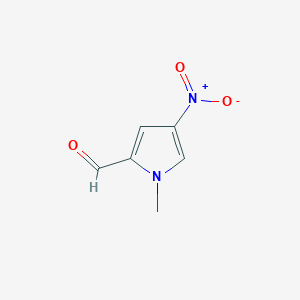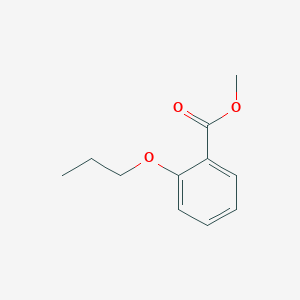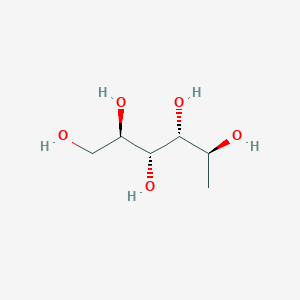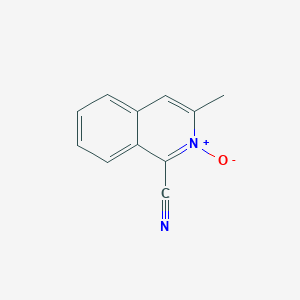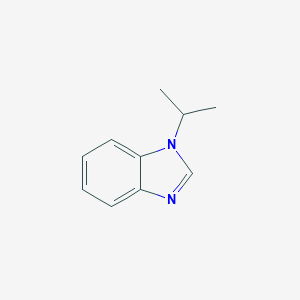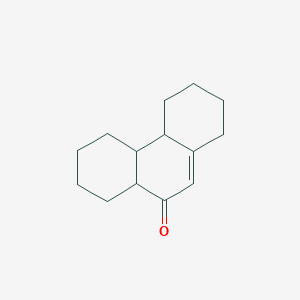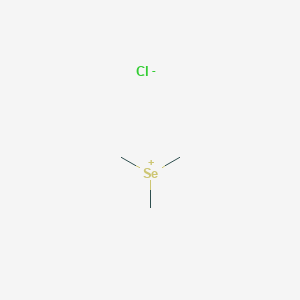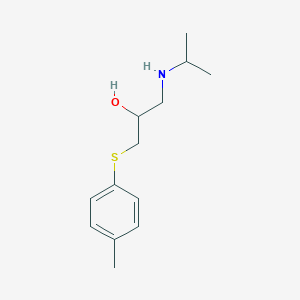
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)-, commonly known as IPTG, is a synthetic molecule that is widely used in molecular biology research. IPTG is a chemical analog of lactose, which is used to induce the lac operon in Escherichia coli (E. coli). IPTG is a non-metabolizable compound that binds to the repressor protein of the lac operon, thereby inducing the expression of the lacZ gene.
Wirkmechanismus
IPTG binds to the repressor protein of the lac operon, which is a DNA sequence that regulates the expression of the lacZ gene. The repressor protein binds to the operator sequence of the lac operon and prevents RNA polymerase from transcribing the lacZ gene. When IPTG is added to the culture medium, it binds to the repressor protein and induces a conformational change that prevents it from binding to the operator sequence. This allows RNA polymerase to transcribe the lacZ gene, leading to the production of β-galactosidase.
Biochemische Und Physiologische Effekte
IPTG is a non-toxic compound that does not affect the growth or viability of E. coli. It is metabolized by the bacteria and excreted as waste. IPTG is not metabolized by mammalian cells and is therefore not toxic to them.
Vorteile Und Einschränkungen Für Laborexperimente
IPTG is a widely used inducer of gene expression in E. coli. It is a non-metabolizable compound that is not toxic to the bacteria. IPTG is also relatively cheap and easy to use. However, IPTG has some limitations for lab experiments. It is not suitable for use in mammalian cells and cannot be used to induce the expression of all genes. IPTG induction can also be variable and dependent on the growth conditions of the bacteria.
Zukünftige Richtungen
There are several future directions for the use of IPTG in molecular biology research. One area of research is the development of new inducers of gene expression that are more effective than IPTG. Another area of research is the use of IPTG in the study of gene regulation in other organisms. IPTG can also be used in the development of new therapeutic agents for the treatment of diseases that are caused by gene mutations.
Conclusion
IPTG is a widely used inducer of gene expression in molecular biology research. It is a non-toxic compound that is easy to use and relatively cheap. IPTG is used to induce the expression of recombinant proteins in E. coli and to study the regulation of gene expression in bacteria. IPTG has several advantages and limitations for lab experiments. There are several future directions for the use of IPTG in molecular biology research, including the development of new inducers of gene expression and the study of gene regulation in other organisms.
Synthesemethoden
IPTG is synthesized by reacting isopropylamine with p-tolylthioacetic acid in the presence of isobutyl chloroformate. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
IPTG is widely used in molecular biology research as an inducer of gene expression. It is commonly used to induce the expression of recombinant proteins in E. coli. IPTG is also used to study the regulation of gene expression in bacteria and to screen for gene mutations.
Eigenschaften
CAS-Nummer |
19343-26-1 |
|---|---|
Produktname |
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)- |
Molekularformel |
C13H21NOS |
Molekulargewicht |
239.38 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfanyl-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NOS/c1-10(2)14-8-12(15)9-16-13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
InChI-Schlüssel |
UFMMREVRUKEYJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(CNC(C)C)O |
Kanonische SMILES |
CC1=CC=C(C=C1)SCC(CNC(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



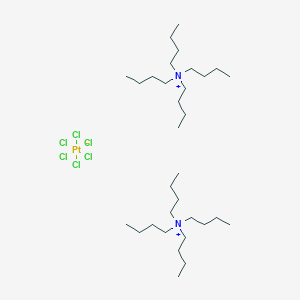
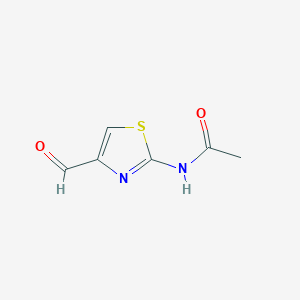
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
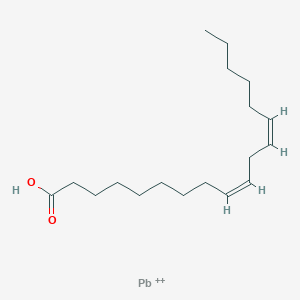
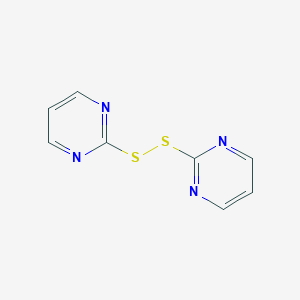
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B102049.png)
